molecular formula C8H18O3 B1598550 2-[2-(2-Methoxyethoxy)ethoxy]propane CAS No. 77078-22-9

2-[2-(2-Methoxyethoxy)ethoxy]propane

Cat. No.: B1598550
CAS No.: 77078-22-9
M. Wt: 162.23 g/mol
InChI Key: RJBIZCOYFBKBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless, almost odorless liquid that is completely miscible with water . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

2-[2-(2-Methoxyethoxy)ethoxy]propane can be synthesized through the reaction of diethylene glycol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

2-[2-(2-Methoxyethoxy)ethoxy]propane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups are replaced by other functional groups.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]propane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]propane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can alter the physical and chemical properties of the substances it is mixed with, enhancing their solubility, stability, and reactivity .

Comparison with Similar Compounds

2-[2-(2-Methoxyethoxy)ethoxy]propane is similar to other glycol ethers, such as:

The unique combination of methoxy, ethoxy, and isopropyl groups in this compound gives it distinct properties that make it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-8(2)11-7-6-10-5-4-9-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBIZCOYFBKBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998348
Record name 2-[2-(2-Methoxyethoxy)ethoxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77078-22-9
Record name 2-[2-(2-Methoxyethoxy)ethoxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77078-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Methoxyethoxy)ethoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(2-Methoxyethoxy)ethoxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methoxyethoxy)ethoxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Methoxyethoxy)ethoxy]propane
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methoxyethoxy)ethoxy]propane
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Methoxyethoxy)ethoxy]propane
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Methoxyethoxy)ethoxy]propane
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Methoxyethoxy)ethoxy]propane
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Methoxyethoxy)ethoxy]propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.